For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to 2-Morpholinoacetaldehyde
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2-Morpholinoacetaldehyde, a versatile bifunctional molecule. Its unique structure, combining a morpholine ring and a reactive aldehyde group, makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds.
Core Chemical Properties
2-Morpholinoacetaldehyde, also known as 2-morpholin-4-ylacetaldehyde, is a derivative of morpholine featuring an acetaldehyde substituent on the nitrogen atom.[1] This structure consists of a six-membered morpholine ring, which includes an oxygen and a nitrogen atom, bonded to an acetaldehyde group (–CH2CHO).[1] The compound is typically a liquid at room temperature.[1] For enhanced stability and easier handling, it is often used in its hydrochloride salt form, which appears as a white to off-white crystalline solid.[2]
Physicochemical Data
The following table summarizes the key quantitative properties of 2-Morpholinoacetaldehyde and its hydrochloride salt.
| Property | Value | Source |
| Chemical Formula | C₆H₁₁NO₂ | [1][3] |
| Molecular Weight | 129.16 g/mol | [1][3] |
| CAS Number | 21977-09-3 | [1][3] |
| IUPAC Name | 2-morpholin-4-ylacetaldehyde | [1][3] |
| Boiling Point | 255.9°C (at 760 mmHg) (hydrochloride) | [2] |
| Density | 1.1 g/cm³ (hydrochloride) | [2] |
| Solubility (hydrochloride) | Miscible in water, DCM, and methanol; sparingly soluble in ethyl acetate. | [2] |
| Vapor Pressure | 0.0 mmHg at 25°C (hydrochloride) | [2] |
Synthesis and Experimental Protocols
Several methods for the synthesis of 2-Morpholinoacetaldehyde have been reported, primarily involving the hydrolysis of an acetal-protected precursor. This approach prevents the highly reactive aldehyde group from undergoing unwanted side reactions.
Protocol 1: Hydrolysis of 2-Morpholinoacetaldehyde Dimethyl Acetal
This common method involves the acid-catalyzed hydrolysis of the corresponding dimethyl acetal.[1]
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Materials: 2-Morpholinoacetaldehyde dimethyl acetal, concentrated hydrochloric acid (HCl), water.
-
Procedure:
-
Combine 2-Morpholinoacetaldehyde dimethyl acetal with a mixture of concentrated HCl and water.
-
Heat the reaction mixture at 70°C overnight.
-
After the reaction is complete, perform an appropriate aqueous workup to isolate the product.
-
Purify the resulting 2-Morpholinoacetaldehyde as needed.
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Protocol 2: Hydrolysis of 4-(2,2-diethoxyethyl)morpholine
The hydrochloride salt of 2-Morpholinoacetaldehyde can be synthesized from its diethyl acetal precursor.[2]
-
Materials: 4-(2,2-diethoxyethyl)morpholine, concentrated hydrochloric acid (HCl), saturated sodium bicarbonate solution.
-
Procedure:
-
Treat 4-(2,2-diethoxyethyl)morpholine with concentrated hydrochloric acid.
-
Heat the mixture to 80°C for 2 hours to facilitate the cleavage of the diethyl acetal protecting group.[2]
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture by adding a saturated sodium bicarbonate solution until the pH reaches approximately 10.[2]
-
Extract the product using an appropriate organic solvent and purify as necessary.
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Chemical Reactivity and Applications
The bifunctional nature of 2-Morpholinoacetaldehyde, with its nucleophilic morpholine nitrogen and electrophilic aldehyde carbon, dictates its reactivity and utility in organic synthesis. The aldehyde group, in particular, is highly reactive and participates in a variety of chemical transformations.[1]
Reductive Amination
One of the most significant applications of this compound is in reductive amination reactions to form secondary amines.[1] This reaction is crucial for introducing the morpholinoethyl moiety into various molecular scaffolds, a common strategy in the synthesis of pharmacologically active quinoline derivatives.[1]
-
General Workflow:
-
2-Morpholinoacetaldehyde is reacted with a primary amine to form an intermediate iminium ion.
-
The iminium ion is then reduced in situ using a mild reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride to yield the final secondary amine product.[1]
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Caption: Reductive Amination using 2-Morpholinoacetaldehyde.
Olefination Reactions
The aldehyde functionality serves as an excellent substrate for olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.[1] These transformations are powerful tools for carbon-carbon bond formation, allowing for the synthesis of morpholine-containing α,β-unsaturated carbonyl compounds.[1]
-
General Workflow (Wittig Reaction):
-
A phosphorus ylide (Wittig reagent) is generated from a phosphonium salt and a strong base.
-
The ylide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 2-Morpholinoacetaldehyde.
-
This leads to the formation of a betaine intermediate, which subsequently collapses to form an oxaphosphetane.
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The oxaphosphetane decomposes to yield the desired alkene and triphenylphosphine oxide.
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Caption: General pathway for the Wittig olefination reaction.
Role in Pharmaceutical and Materials Science
2-Morpholinoacetaldehyde is a key building block in the synthesis of complex molecules for various applications.
-
Pharmaceutical Intermediates: The morpholine moiety is a common feature in many active pharmaceutical ingredients (APIs). The bifunctional nature of 2-Morpholinoacetaldehyde allows it to serve as a scaffold for constructing these complex structures through condensation and addition reactions.[1] It is instrumental in producing morpholino nucleic acid (MNA) analogues used in antisense oligonucleotides, which have applications in gene therapy due to their enhanced nuclease resistance.[2]
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Polymer Chemistry: The compound can be used as a monomer in the synthesis of stimuli-responsive hydrogels. For example, morpholino-modified polyacrylamide hydrogels exhibit unique swelling properties that are valuable for biosensing and drug delivery systems.[2]
Safety and Handling
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General Handling: Avoid contact with skin, eyes, and clothing.[4] It is recommended to work in a well-ventilated area or under a local exhaust hood to prevent the generation of vapor or mist.[4] Always wear appropriate personal protective equipment (PPE), including gloves and eye protection. Wash hands thoroughly after handling.[4]
-
Hazards: Related compounds are known to cause serious eye irritation and may cause skin irritation or sensitization upon contact.[4][5]
-
First Aid:
-
In case of eye contact: Rinse cautiously with water for several minutes. If irritation persists, seek medical attention.[4]
-
In case of skin contact: Remove contaminated clothing and rinse the skin well with water.[4]
-
If inhaled: Move the person to fresh air.[4]
-
If swallowed: Rinse mouth and call a poison center or physician if you feel unwell.[4]
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This guide provides a foundational understanding of 2-Morpholinoacetaldehyde. Researchers should always consult specific literature and safety data for their intended application.
References
- 1. 2-Morpholinoacetaldehyde (21977-09-3) for sale [vulcanchem.com]
- 2. 2-Morpholinoacetaldehyde hydrochloride (1172495-88-3) for sale [vulcanchem.com]
- 3. 2-Morpholinoacetaldehyde | C6H11NO2 | CID 1519330 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
